Biochemical Potency: c-Fms-IN-10 Exhibits 5-Fold Greater Potency than c-Fms-IN-6 Against CSF1R
In biochemical kinase inhibition assays, c-Fms-IN-10 demonstrates an IC₅₀ value of 2 nM against CSF1R [1]. In contrast, the structurally related analog c-Fms-IN-6 exhibits an IC₅₀ of ≤10 nM against unphosphorylated c-FMS [2]. This represents an approximate 5-fold difference in biochemical potency favoring c-Fms-IN-10. Both compounds belong to the same thieno[3,2-d]pyrimidine chemical series, yet c-Fms-IN-10 was identified as the most potent representative compound in the original medicinal chemistry optimization campaign [1].
| Evidence Dimension | CSF1R biochemical IC₅₀ |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | c-Fms-IN-6: ≤10 nM (unphosphorylated c-FMS) |
| Quantified Difference | Approximately 5-fold lower IC₅₀ for c-Fms-IN-10 |
| Conditions | In vitro kinase inhibition assay; c-Fms-IN-6 assay performed on unphosphorylated c-FMS |
Why This Matters
The 5-fold higher biochemical potency of c-Fms-IN-10 relative to c-Fms-IN-6 enables lower working concentrations to achieve equivalent target engagement, potentially reducing solvent exposure and minimizing off-target effects in cell-based and in vivo experimental systems.
- [1] Kim YY, Choi J, Choi K, Park C, Kim YH, Suh KH, Ham YJ, Jang SY, Lee KH, Hwang KW. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorg Med Chem Lett. 2019 Jan 15;29(2):271-275. PMID: 30522957. View Source
- [2] c-Fms-IN-6. Adooq Bioscience Product Datasheet. Catalog No. A19016. View Source
